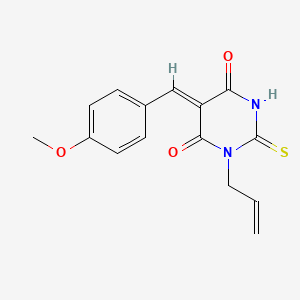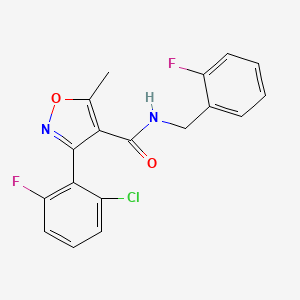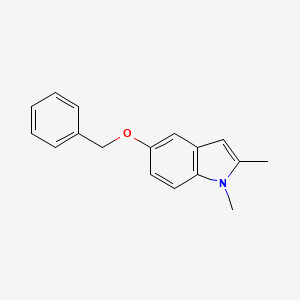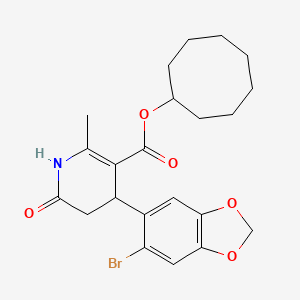![molecular formula C22H17NO2 B5712583 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione, also known as DMPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPI is a yellow crystalline powder that has a molecular weight of 347.4 g/mol. In
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione exerts its anticancer effects by inhibiting the activity of the transcription factor NF-κB, which plays a key role in the regulation of cell survival, proliferation, and inflammation. 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has also been found to induce the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has been found to possess potent antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells. 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has also been found to inhibit the activity of the pro-inflammatory cytokines TNF-α and IL-6. In addition, 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in the metastatic process.
Advantages and Limitations for Lab Experiments
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has some limitations. It is insoluble in water and requires the use of organic solvents for experiments. 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione is also relatively expensive compared to other compounds used in research.
Future Directions
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has the potential to be used in various fields, including cancer research, neurodegenerative disease research, and drug development. Future research could focus on the optimization of the synthesis method to increase the yield and reduce the cost of 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione. Further studies could also investigate the mechanism of action of 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione and its potential applications in other diseases. In addition, the development of 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione possesses potent antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and have neuroprotective effects. 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has several advantages for lab experiments, but also has some limitations. Future research could focus on optimizing the synthesis method, investigating the mechanism of action, and developing 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione derivatives with improved properties.
Synthesis Methods
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione can be synthesized using a one-pot three-component reaction of indene-1,3-dione, 2,5-dimethyl-1-phenylpyrrole, and benzaldehyde. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol at room temperature. The yield of 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione obtained from this synthesis method is reported to be around 80%.
Scientific Research Applications
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer properties. 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione has also been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-12-16(15(2)23(14)17-8-4-3-5-9-17)13-20-21(24)18-10-6-7-11-19(18)22(20)25/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUFNRRFSPTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B5712505.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)
![N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)

![3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5712564.png)

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)